molecular formula C14H11NO B1581530 2-(p-tolyl)benzoxazole CAS No. 835-71-2

2-(p-tolyl)benzoxazole

Cat. No.: B1581530
CAS No.: 835-71-2
M. Wt: 209.24 g/mol
InChI Key: UTMZWCTVPHAOJZ-UHFFFAOYSA-N
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Description

2-(p-tolyl)benzoxazole is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications. The compound features a benzene ring fused with an oxazole ring, with a 4-methylphenyl group attached to the second position of the oxazole ring.

Biochemical Analysis

Biochemical Properties

Benzoxazole, 2-(4-methylphenyl)-, plays a crucial role in biochemical reactions by interacting with a variety of enzymes and proteins. It has been shown to inhibit DNA topoisomerases, which are essential enzymes involved in DNA replication and transcription . Additionally, Benzoxazole, 2-(4-methylphenyl)-, interacts with protein kinases and histone deacetylases, influencing cell signaling pathways and gene expression . These interactions highlight the compound’s potential as a therapeutic agent in treating cancer and other diseases.

Cellular Effects

The effects of Benzoxazole, 2-(4-methylphenyl)-, on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by modulating cell signaling pathways and altering gene expression . Furthermore, Benzoxazole, 2-(4-methylphenyl)-, affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and increased cell death . These cellular effects underscore the compound’s potential as an anticancer agent.

Molecular Mechanism

At the molecular level, Benzoxazole, 2-(4-methylphenyl)-, exerts its effects through several mechanisms. It binds to DNA topoisomerases, inhibiting their activity and preventing DNA replication . Additionally, the compound interacts with protein kinases, leading to the inhibition of cell signaling pathways that promote cell growth and survival . Benzoxazole, 2-(4-methylphenyl)-, also modulates gene expression by inhibiting histone deacetylases, resulting in altered chromatin structure and transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzoxazole, 2-(4-methylphenyl)-, have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Degradation products have been observed, which may influence its long-term effects on cells . Studies have indicated that prolonged exposure to Benzoxazole, 2-(4-methylphenyl)-, can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of Benzoxazole, 2-(4-methylphenyl)-, vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Benzoxazole, 2-(4-methylphenyl)-, is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound has been shown to inhibit key metabolic enzymes, leading to altered metabolic profiles in cells . These interactions suggest that Benzoxazole, 2-(4-methylphenyl)-, can influence cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of Benzoxazole, 2-(4-methylphenyl)-, within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments . Studies have shown that Benzoxazole, 2-(4-methylphenyl)-, accumulates in the nucleus, where it exerts its effects on DNA and chromatin .

Subcellular Localization

Benzoxazole, 2-(4-methylphenyl)-, is primarily localized in the nucleus, where it interacts with DNA and chromatin . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This localization is critical for its activity, as it allows Benzoxazole, 2-(4-methylphenyl)-, to modulate gene expression and cell signaling pathways effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole, 2-(4-methylphenyl)- typically involves the reaction of 2-aminophenol with 4-methylbenzaldehyde. This reaction is often carried out in the presence of a catalyst such as acetic acid or a metal catalyst under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzoxazole ring .

Industrial Production Methods: Industrial production methods for benzoxazole derivatives often utilize advanced catalytic systems, including nanocatalysts and ionic liquid catalysts, to enhance yield and selectivity. For instance, a magnetic solid acid nanocatalyst has been employed to achieve high yields of benzoxazole derivatives under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-(p-tolyl)benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can produce a variety of functionalized benzoxazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

    Benzoxazole: The parent compound without the 4-methylphenyl group.

    2-Phenylbenzoxazole: A similar compound with a phenyl group instead of a 4-methylphenyl group.

    2-(4-Chlorophenyl)benzoxazole: A derivative with a 4-chlorophenyl group.

Comparison: 2-(p-tolyl)benzoxazole is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to benzoxazole and 2-phenylbenzoxazole, the 4-methylphenyl group may enhance its lipophilicity and interaction with biological targets, potentially leading to improved pharmacological properties .

Properties

IUPAC Name

2-(4-methylphenyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMZWCTVPHAOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052575
Record name 2-(4-Methylphenyl)-1,3-benzoxazole
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835-71-2
Record name 2-(4-Methylphenyl)benzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=835-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-p-Tolylbenzoxazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoxazole, 2-(4-methylphenyl)-
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Record name 2-(4-Methylphenyl)-1,3-benzoxazole
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Record name 2-p-tolylbenzoxazole
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Record name 2-P-TOLYLBENZOXAZOLE
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Synthesis routes and methods I

Procedure details

A solution of 12 g (0.1 mole) of 4-tolualdehyde and 10.9 g (0.1 mole) of 2-aminophenol in toluene is heated at reflux with azeotropic removal of water. After 20 hours at reflux, the reaction is cooled to room temperature, 44.3 g (0.1 mole) of lead tetraacetate is added, and the mixture is stirred at room temperature overnight. The solids are removed by filtration, and the filtrate is swirled with basic alumina. Removal of the solvent in vacuo affords the solid product which is then purified by recrystallization from benzene.
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12 g
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10.9 g
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lead tetraacetate
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44.3 g
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Synthesis routes and methods II

Procedure details

Preparation of the above benzoxazole reactant is as follows: o-aminophenol is reacted with p-toluic acid to yield 2-(p-tolyl)benzoxazole; this intermediate is then brominated with N-bromosuccinimide to obtain 2-4-bromomethylphenyl)-benzoxazole.
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Synthesis routes and methods III

Procedure details

68 g (0.5 mole of p-toluic acid were heated with 54.5 g (0.5 mole) of p-aminophenol and 2 g of boric acid in 750 ml of 1,2-methylnaphthalene and the water that formed was eliminated slowly by azeotropic destillation. After heating for 6 hours, 1 g of boric acid were added. After 12 hours, 16 ml of H2O (98%) passed over. The solvent was then removed until dryness, the residue was dissolved in 750 ml of ethanol, clarified with silica gel while still hot, and combined after filtration, while still hot, with 500 ml of H2O. After cooling and filtration with suction at room temperature and washing with aqueous ethanol, there were obtained 89.4 g (85.6% of the theory) of 2-p-tolyl-benzoxazole melting at 113° to 114° C. ##STR41##
Quantity
0.5 mol
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reactant
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54.5 g
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reactant
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2 g
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reactant
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[Compound]
Name
1,2-methylnaphthalene
Quantity
750 mL
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solvent
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1 g
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16 mL
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Synthesis routes and methods IV

Procedure details

4.2 g (0.02 mole) of 2-(p-tolyl)-benzoxazole of the formula ##STR48## and 6.7 g (0.02 mole) of the Schiff's base, obtained from 2-phenyl-6-formyl-benzoxazole and o-chloroaniline, of the formula ##STR49## (melting point: 112.5°-113.5° C.) are dissolved in 80 ml of dimethyl formamide. To this solution are added in small amounts in the course of 20 minutes 2.1 g (0.002 mole) of sodium tert.butylate at 20° to 25° C. while introducing nitrogen. During the first 10 minutes, the reaction mixture is irradiated with ultraviolet light. While further introducing nitrogen and stirring for 2 hours at 20° to 25° C. the colour of the mixture changes gradually from yellow through violet brown to brown. Then 320 ml of methanol are added and the batch is cooled to 0° C. The precipitate is collected by filtration, washed repeatedly with a total of 40 ml of methanol and dried, affording 3.2 g (39% of theory) of 1-(2-phenyl-benzoxazol-6-yl)-2-(4'-benzoxazol-2-yl-phenyl)-ethylene of the formula ##STR50## in the form of a light beige-coloured powder with a melting point of 233°-237° C.
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using atmospheric air as an oxidant in the synthesis of 2-(4-Methylphenyl)benzoxazole?

A1: Utilizing atmospheric air as the sole oxidant in the synthesis of 2-(4-Methylphenyl)benzoxazole offers significant advantages in terms of sustainability and cost-effectiveness. Traditional methods often rely on stoichiometric amounts of organic or metal oxidants, which can be expensive, toxic, and generate undesirable waste products []. By employing air, the process becomes more environmentally friendly and economically viable for large-scale applications. The research by Hachiya et al. demonstrated the effectiveness of this approach, showcasing the potential of oxidative nickel-air catalysis in C-H arylation reactions [].

Q2: How does the structure of the nitrogen-containing ligand influence the efficiency of 2-(4-Methylphenyl)benzoxazole synthesis?

A2: The choice of nitrogen-containing ligand significantly impacts the catalytic activity and yield of 2-(4-Methylphenyl)benzoxazole synthesis. Hachiya et al. observed that 2,2’-bipyridine (bpy) proved superior to other ligands such as 1,10-phenanthroline (phen), 2,9-dimethylphenanthroline (dmphen), 4,4’di(tert-butyl)-2,2’-bipyridine (dtbpy), and N,N,N’,N’-tetramethylethylenediamine (TMEDA) []. This suggests that the specific coordination environment around the nickel catalyst, dictated by the ligand structure, plays a crucial role in facilitating the desired coupling reaction.

Q3: Can 2-p-Tolylbenzoxazole derivatives exhibit exciplex behavior?

A3: Yes, research indicates that 2-p-Tolylbenzoxazole derivatives can exhibit exciplex behavior, particularly when incorporating electron-donating groups within their structure []. These compounds demonstrate characteristics typical of excited-state charge transfer complexes, such as red-shifted, broad, and structureless emission bands in solvents of low to medium polarity []. This behavior has implications for potential applications in fluorescent sensing and optoelectronic devices.

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